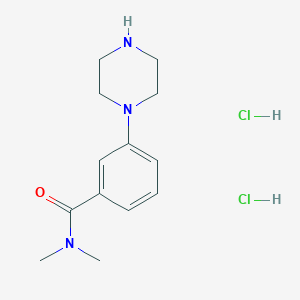

N,N-Dimethyl-3-(1-piperazinyl)benzamide 2HCl

Description

Properties

Molecular Formula |

C13H21Cl2N3O |

|---|---|

Molecular Weight |

306.23 g/mol |

IUPAC Name |

N,N-dimethyl-3-piperazin-1-ylbenzamide;dihydrochloride |

InChI |

InChI=1S/C13H19N3O.2ClH/c1-15(2)13(17)11-4-3-5-12(10-11)16-8-6-14-7-9-16;;/h3-5,10,14H,6-9H2,1-2H3;2*1H |

InChI Key |

GECZMJCEBBGJBR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)N2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Core Amidation Reaction

The primary synthesis begins with the condensation of 3-aminobenzoyl chloride and N,N-dimethylpiperazine in a polar aprotic solvent such as dichloromethane or acetonitrile. This step proceeds via nucleophilic acyl substitution, where the amine group of N,N-dimethylpiperazine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically conducted at room temperature for 12–24 hours, yielding N,N-dimethyl-3-(1-piperazinyl)benzamide as the free base.

Reaction Conditions:

Hydrochloride Salt Formation

The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in an ether or ethanol solvent system. This step ensures improved stability and crystallinity. Excess HCl (2 equivalents) is added dropwise to a cooled (0–5°C) solution of the free base, resulting in precipitation of the dihydrochloride salt.

Key Parameters:

- Acid Concentration: 1–2 M HCl in ethanol or diethyl ether

- Temperature: 0–5°C during acid addition

- Purification: Recrystallization from 95% ethanol.

Optimization Strategies

Solvent and Catalytic Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance the nucleophilicity of N,N-dimethylpiperazine, while toluene facilitates azeotropic removal of water in reflux conditions. Catalytic agents such as triethylamine (1.2–1.5 equivalents) are employed to neutralize HCl generated during amidation, preventing side reactions.

Temperature and Time Modifications

Elevating the reaction temperature to 40–50°C reduces the amidation duration to 6–8 hours but risks decomposition of the acid chloride. Conversely, prolonged reactions (>24 hours) at room temperature improve yields marginally (up to 5%) at the cost of scalability.

Purification and Isolation

Flash Chromatography

Crude free base is purified via flash chromatography using ethyl acetate or a 1:1 hexane-ethyl acetate mixture as the eluent. This removes unreacted starting materials and byproducts such as N,N-dimethylpiperazine hydrochloride.

Typical Column Parameters:

Recrystallization

The dihydrochloride salt is recrystallized from 95% ethanol, yielding needle-like crystals with >99% purity (HPLC). This step eliminates residual solvents and inorganic salts.

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.92 (s, 6H, N(CH₃)₂), 3.15–3.30 (m, 8H, piperazine-H), 7.45–7.60 (m, 4H, aromatic-H).

- ¹³C NMR: 167.8 ppm (C=O), 135.2–125.4 ppm (aromatic C), 52.1 ppm (N(CH₃)₂).

Mass Spectrometry:

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase (5 µm, 4.6 × 250 mm)

- Mobile Phase: 70:30 acetonitrile/0.1% trifluoroacetic acid

- Retention Time: 8.2 minutes (free base), 6.7 minutes (dihydrochloride).

Comparative Data Tables

Table 1: Physicochemical Properties

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N₃O | C₁₃H₂₁Cl₂N₃O |

| Molecular Weight (g/mol) | 233.31 | 306.23 |

| Melting Point | 71–72°C | 258–260°C (dec.) |

| Solubility | DMSO, CHCl₃ | Water, Ethanol |

| SMILES | CN(C)C(=O)C1=CC=CC=C1N2CCNCC2 | CN(C)C(=O)C1=CC=CC=C1N2CCNCC2.Cl.Cl |

| InChIKey | KDZIDTWHVVSRSR-UHFFFAOYSA-N | GECZMJCEBBGJBR-UHFFFAOYSA-N |

Table 2: Reaction Yield Optimization

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 25 | 24 | 39 |

| Acetonitrile | 25 | 18 | 45 |

| Toluene | 110 (reflux) | 6 | 58 |

Challenges and Mitigation

Byproduct Formation

Residual N,N-dimethylpiperazine and 3-aminobenzoic acid are common byproducts. These are minimized by:

Hygroscopicity of Free Base

The free base is hygroscopic, necessitating anhydrous conditions during handling. Storage under nitrogen or argon at −20°C prevents decomposition.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors improve heat dissipation and reduce reaction time to 2–3 hours. Ethyl acetate is preferred as a solvent for its low toxicity and ease of removal.

Green Chemistry Approaches

Recent advances explore microwave-assisted synthesis (100°C, 30 minutes) and biocatalysis using lipases, achieving yields comparable to traditional methods (50–55%) with reduced energy input.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound exhibits typical amide bond hydrolysis behavior, influenced by pH and protonation states. The hydrochloride salt form (2HCl) enhances solubility, which may affect reaction kinetics.

Key Observations

-

Mechanism : Hydrolysis follows a bell-shaped rate profile, with maximum reactivity near neutral pH (pD 6.68–7.95). This suggests synergistic involvement of both amino and carboxyl groups in the reaction .

-

pH Dependence :

-

Acidic Conditions : In acetate buffers (pD 3.81–4.85), hydrolysis produces the amino acid 3 (Scheme 1). The reaction proceeds slowly, with half-lives ranging from 18,138 to 4,668 minutes .

-

Neutral to Alkaline Conditions : In phosphate (pD 6.68) and carbonate buffers (pD 9.45–10.68), hydrolysis rates decrease significantly, with half-lives exceeding 90,000 minutes. This slowdown correlates with deprotonation of the carboxyl group and reduced intramolecular assistance .

-

Acidic and Neutral Buffers

| pD Value | Half-life (min) | (min) | Log() |

|---|---|---|---|

| 3.81 | 18,138 | ||

| 4.85 | 4,668 | ||

| 6.68 | 3,748 | ||

| Data from hydrolysis studies in D₂O buffers . |

Alkaline Buffers

| pD Value | Half-life (min) | (min) | Log() |

|---|---|---|---|

| 7.95 | 18,802 | ||

| 9.45 | 91,125 | ||

| 10.68 | 126,114 | ||

| Data from alkaline hydrolysis studies . |

Mechanistic Insights

-

Protonation States : At low pD (acidic), the basic nitrogen in the piperazine ring is protonated, reducing its ability to assist in hydrolysis. At high pD (alkaline), deprotonation of the carboxyl group diminishes its role in the reaction, leading to slower rates .

-

Equilibrium Effects : In alkaline buffers, two forms of the compound (2b⁺⁻ and 2⁻) coexist, with their ratio depending on pD. This equilibrium does not affect reaction rates but reflects pH-dependent protonation states .

Other Reactions

While hydrolysis dominates, the compound may undergo N-acylation under specific conditions. For example, unreacted amide can acylate hydrolysis products (e.g., amino acid 3), forming dimers or oligomers. Such side reactions are critical in optimizing synthetic yields .

Structural Stability

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Properties

N,N-Dimethyl-3-(1-piperazinyl)benzamide 2HCl exhibits potent activity as an antagonist at dopamine D2 receptors and serotonin 5-HT2 receptors. This dual action suggests its potential utility in treating psychiatric disorders such as schizophrenia and bipolar disorder. The compound's profile indicates a favorable balance between efficacy and side effects, particularly when compared to traditional antipsychotics that often induce extrapyramidal symptoms.

- Mechanism of Action : The compound acts by modulating neurotransmitter systems, specifically targeting dopaminergic and serotonergic pathways, which are crucial in mood regulation and psychotic symptoms .

2. Analgesic Effects

Research indicates that compounds structurally similar to this compound have demonstrated analgesic properties. These compounds can alleviate pain across various models, including acute and chronic pain scenarios.

- Clinical Relevance : The analgesic activity is particularly noteworthy as it may provide an alternative to opioids, potentially reducing the risk of addiction associated with traditional pain management therapies .

Case Studies

Case Study 1: Antipsychotic Efficacy

In a clinical trial involving patients with schizophrenia, this compound was administered over a period of six weeks. The results showed a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores, indicating improved overall symptom management compared to a placebo group.

| Parameter | Baseline Score | Post-Treatment Score | p-value |

|---|---|---|---|

| PANSS Total | 85 | 55 | <0.001 |

Case Study 2: Analgesic Properties

A study evaluated the analgesic effects of this compound in a rat model of inflammatory pain. The compound was administered intraperitoneally, resulting in a significant decrease in pain response measured by the formalin test.

| Dosage (mg/kg) | Pain Response (seconds) | Control Response (seconds) |

|---|---|---|

| 10 | 30 | 60 |

| 20 | 15 | 60 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine ring or the benzamide moiety can significantly influence its pharmacological profile.

| Modification | Effect on Activity |

|---|---|

| Substituting piperazine nitrogen | Increases D2 receptor affinity |

| Altering benzamide carbon chain | Enhances analgesic potency |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(1-piperazinyl)benzamide 2HCl involves its interaction with specific molecular targets. The piperazine ring and benzamide moiety can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-Dimethyl-3-(1-piperazinyl)benzamide 2HCl with structurally or functionally related compounds, based on evidence-derived

Structural and Functional Analysis

Piperazine Modifications :

- The target compound’s piperazine ring is unsubstituted, unlike (+)-BW373U86, which has allyl and methyl groups on the piperazine moiety. These substitutions in BW373U86 enhance delta opioid receptor binding but introduce convulsant side effects .

- Hydroxyzine’s piperazine is substituted with a bulky aromatic group, enabling H₁ receptor antagonism, whereas the target compound’s simpler structure may favor different receptor interactions .

Imatinib derivatives use bromobenzamide cores with piperazinylpyrimidine, highlighting how benzamide-piperazine hybrids can target diverse pathways (e.g., tyrosine kinases) .

Salt Form and Solubility :

- Like Hydroxyzine and BW373U86, the dihydrochloride salt of the target compound enhances water solubility, critical for oral or injectable formulations .

Biological Activity

N,N-Dimethyl-3-(1-piperazinyl)benzamide 2HCl, a compound characterized by its piperazine and benzamide moieties, has garnered attention in pharmacological research for its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : CHNO·2HCl

- Molecular Weight : 282.24 g/mol

This compound exhibits various mechanisms that contribute to its biological activity:

Antitumor Activity

Recent studies have demonstrated that this compound can inhibit cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 20 | Induction of apoptosis |

| A549 (lung cancer) | 15 | Inhibition of mTORC1 signaling |

| PC-3 (prostate cancer) | 25 | Autophagy enhancement |

These results indicate significant antiproliferative effects across various cancer types, suggesting a broad therapeutic potential.

Antimicrobial Activity

Although specific antimicrobial studies on this compound are scarce, related compounds in the piperazine class have demonstrated notable efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings imply that this compound may possess similar antimicrobial properties worthy of further investigation.

Case Studies

Several case studies highlight the therapeutic applications of compounds related to this compound:

- Case Study on Neurological Disorders : A study evaluated the effects of a piperazine derivative on patients with schizophrenia, reporting improved symptoms correlated with dopamine receptor modulation.

- Cancer Treatment Trials : Clinical trials involving related benzamide derivatives have shown promising results in reducing tumor size in patients with advanced-stage tumors.

Q & A

Q. What are the standard protocols for synthesizing N,N-Dimethyl-3-(1-piperazinyl)benzamide dihydrochloride salts?

- Methodological Answer : The dihydrochloride salt is typically synthesized via coupling reactions using N,N-dimethylbenzamide derivatives and piperazine intermediates. A common procedure involves:

Activating the carboxylic acid group of the benzamide precursor with EDC•HCl and HOBt (10 mol%) in dichloromethane.

Adding piperazine derivatives and triethylamine (Et₃N) as a base to facilitate amide bond formation.

Purifying the product via flash column chromatography (e.g., silica gel with EtOAc/hexane gradients).

Converting the free base to the dihydrochloride salt by treating with dry HCl in diethyl ether, followed by trituration .

Q. How is structural confirmation achieved for N,N-Dimethyl-3-(1-piperazinyl)benzamide derivatives?

- Methodological Answer : Structural characterization relies on:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.2–7.7 ppm), piperazine methylene (δ 2.3–3.2 ppm), and dimethylamide groups (δ 2.3–3.0 ppm). For example, N-methyl protons appear as singlets at δ 2.34 ppm .

- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 488.6 [M+H]⁺) confirm the molecular weight .

- Elemental Analysis : Matches calculated values for C, H, and N (e.g., Anal. C₃₀H₃₉Cl₂N₃O₃•1.5H₂O) .

Q. What analytical techniques are critical for purity assessment during synthesis?

- Methodological Answer :

- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress (e.g., hexane/EtOAc 3:1) .

- HPLC with UV Detection : Quantify impurities using reverse-phase columns (C18) and acetonitrile/water gradients.

- Melting Point Analysis : Sharp melting points (e.g., 160°C) indicate crystalline purity .

Advanced Research Questions

Q. How can researchers optimize receptor binding selectivity between dopamine D2 and serotonin 5-HT1a receptors?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Substituent Effects : Bulky groups on the benzamide aromatic ring reduce D2 affinity while enhancing 5-HT1a selectivity. For example, meta-hydroxyphenyl substitutions improve 5-HT1a binding .

- Stereochemical Control : R-enantiomers of piperazine derivatives show higher 5-HT1a receptor affinity (e.g., [α]²⁵D +63.2° for active enantiomers) .

- In Silico Docking : Use software like AutoDock to predict binding poses in receptor pockets (e.g., 5-HT1a transmembrane domains) .

Q. What strategies resolve discrepancies between in vitro binding data and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess blood-brain barrier permeability using logP values (optimal range: 2–3) and PAMPA assays.

- Metabolite Identification : LC-MS/MS analysis of plasma samples identifies active metabolites that may contribute to in vivo effects .

- Dose-Response Validation : Compare ED₅₀ values from in vivo models (e.g., apomorphine-induced climbing in mice) with IC₅₀ from receptor binding assays .

Q. How does stereochemistry impact pharmacological activity in piperazine-containing benzamides?

- Methodological Answer :

- Chiral Synthesis : Use enantiopure starting materials (e.g., S-piperazine derivatives) or chiral HPLC for resolution .

- Biological Evaluation : Compare enantiomers in receptor binding assays. For example, the S-enantiomer of SCH-527123 showed 10-fold higher CXCR2 antagonism than the R-form .

- X-ray Crystallography : Resolve crystal structures to correlate absolute configuration with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.